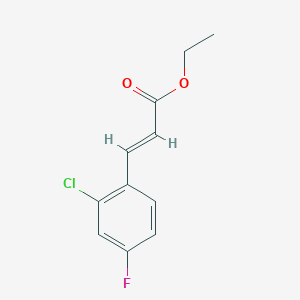
(e)-Ethyl 3-(2-chloro-4-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a 2-chloro-4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE typically involves the esterification of (E)-3-(2-chloro-4-fluorophenyl)acrylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-3-(2-chloro-4-fluorophenyl)acrylic acid.
Reduction: Formation of ethyl 3-(2-chloro-4-fluorophenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)PROPANOATE
- ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)BUTANOATE
- ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)PENTANOATE
Uniqueness
ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H10ClFO2 |
|---|---|
Poids moléculaire |
228.65 g/mol |
Nom IUPAC |
ethyl (E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10ClFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3/b6-4+ |
Clé InChI |
IOAIVZQWIMPCQP-GQCTYLIASA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(C=C(C=C1)F)Cl |
SMILES canonique |
CCOC(=O)C=CC1=C(C=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


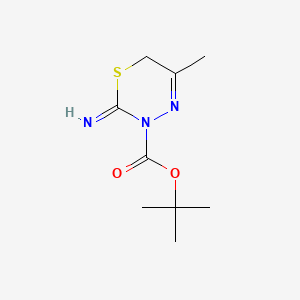



![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)

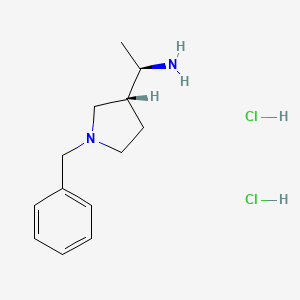

![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)
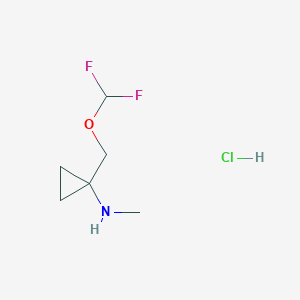
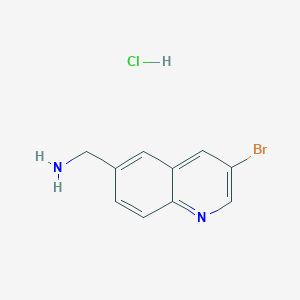

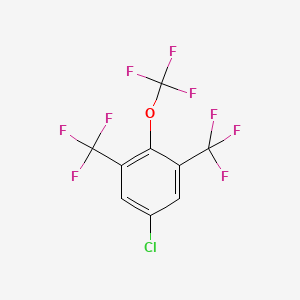
![2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14042626.png)
